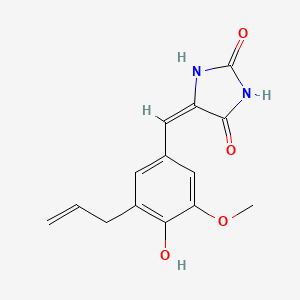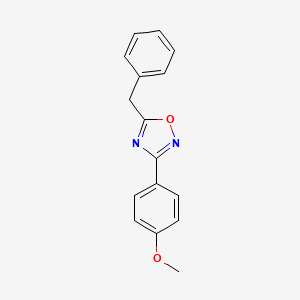
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as AHMI, is a synthetic compound that belongs to the class of imidazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. For example, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione inhibits the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are often dysregulated in cancer and neurodegenerative disorders. 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the immune system and improve cardiovascular function. 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation and tissue damage in inflammatory diseases, and protect neurons from oxidative stress and apoptosis in neurodegenerative disorders. 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and purified using standard laboratory techniques. However, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione also has some limitations for lab experiments, including its relatively low potency and selectivity compared to other compounds with similar pharmacological properties. It also has limited bioavailability and may require formulation with other compounds to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for research on 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more potent and selective analogs of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione that can be used for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, including its interactions with specific enzymes and signaling pathways. Additionally, the potential use of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione as a diagnostic tool for cancer and neurodegenerative disorders should be explored. Finally, the development of novel drug delivery systems for 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione should be investigated to improve its bioavailability and efficacy.
Méthodes De Synthèse
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multistep process involving the condensation reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with ethylenediamine, followed by cyclization with phosgene. The final product is obtained through purification and recrystallization. The synthesis process has been optimized to improve the yield and purity of 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione.
Applications De Recherche Scientifique
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
In inflammation, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In neurodegenerative disorders, 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to protect neurons from oxidative stress and apoptosis, thereby improving cognitive function and reducing neuronal damage. It has also been shown to enhance the clearance of amyloid-β plaques, a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-4-9-5-8(7-11(20-2)12(9)17)6-10-13(18)16-14(19)15-10/h3,5-7,17H,1,4H2,2H3,(H2,15,16,18,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRIAUREYXCMFT-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)

![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)

![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)


![ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5703360.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)
